molecular formula C23H15BrClNO4 B2523227 2-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide CAS No. 929452-65-3

2-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide

Cat. No.: B2523227
CAS No.: 929452-65-3
M. Wt: 484.73
InChI Key: XQNHMZWVIDXBRD-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is a complex organic compound with a unique structure that includes a benzofuran ring, a bromine atom, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common method involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group is attached through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate product with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-chlorophenyl)benzamide
  • 2-bromo-N-(4-methoxyphenyl)benzamide
  • 2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide

Uniqueness

2-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is unique due to the presence of both a bromine atom and a chlorobenzoyl group, which confer distinct chemical and biological properties. Its benzofuran ring structure also contributes to its uniqueness, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO4/c1-29-18-8-4-6-16-19(26-23(28)15-5-2-3-7-17(15)24)22(30-21(16)18)20(27)13-9-11-14(25)12-10-13/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNHMZWVIDXBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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